![molecular formula C24H26N4O2 B11008266 N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B11008266.png)
N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Indoles are significant heterocyclic systems found in natural products and drugs. They play essential roles in cell biology and exhibit diverse biological properties .
- This compound has attracted attention due to its potential applications in various fields.
N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: is a complex organic molecule that combines an indole moiety with a phthalazinone ring.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be readily available, general methods for constructing indoles involve Fischer indole synthesis, Bischler–Napieralski reaction, and other cyclization strategies.
Industrial Production: Industrial-scale synthesis typically involves optimizing existing methods or developing novel approaches. Unfortunately, detailed industrial production methods for this specific compound are scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like Lewis acids, bases, and transition metal catalysts may be employed.
Major Products: These reactions could yield derivatives with modified functional groups or altered substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and its impact on cellular processes.
Medicine: Assessing its pharmacological properties, potential as a drug candidate, and toxicity.
Industry: Exploring applications in materials science, such as dyes, polymers, or catalysts.
Mechanism of Action
- Elucidating the precise mechanism requires further research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of indole and phthalazinone moieties.
Similar Compounds: While I don’t have a specific list, related compounds may include other indole derivatives or phthalazinones.
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[1-(3-methylbutyl)indol-4-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)11-13-28-14-12-19-20(9-6-10-22(19)28)25-23(29)15-21-17-7-4-5-8-18(17)24(30)27(3)26-21/h4-10,12,14,16H,11,13,15H2,1-3H3,(H,25,29) |
InChI Key |
HKIMWBMZJIURRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11008184.png)
![2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008188.png)
![7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11008192.png)

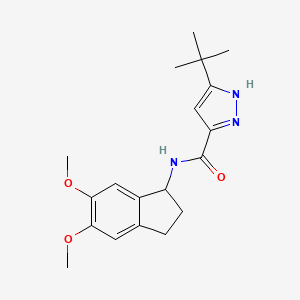
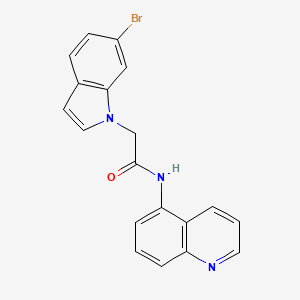
![methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11008227.png)
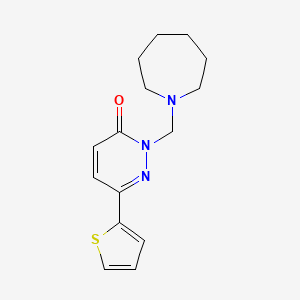
![N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11008235.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11008243.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008252.png)
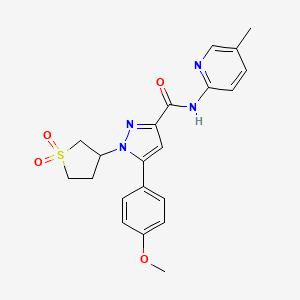
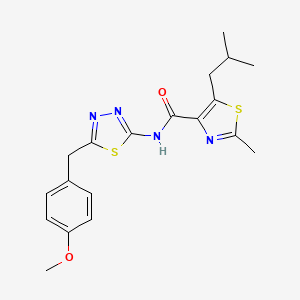
![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11008271.png)
